Nandrolone undecylate

Vue d'ensemble

Description

Nandrolone undecylate, also known as nandrolone undecanoate, is an androgen and anabolic steroid medication. It is a nandrolone ester and is sold under brand names such as Dynabolon, Dynabolin, and Psychobolan. This compound was developed in the 1960s and was previously marketed in several countries including France, Germany, Italy, and Monaco. it has since been discontinued and is no longer available . This compound is primarily used for its anabolic properties, which promote muscle growth and increase red blood cell production.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Nandrolone undecylate is synthesized by esterification of nandrolone with undecanoic acid. The process involves the reaction of nandrolone with undecanoic acid in the presence of a suitable catalyst and solvent. The reaction typically occurs under reflux conditions to ensure complete esterification. The product is then purified through recrystallization or chromatography to obtain pure this compound .

Industrial Production Methods: In industrial settings, the production of this compound follows similar principles but on a larger scale. The reaction is carried out in large reactors with precise control over temperature, pressure, and reaction time. The use of high-purity reagents and advanced purification techniques ensures the production of pharmaceutical-grade this compound .

Analyse Des Réactions Chimiques

Types of Reactions: Nandrolone undecylate undergoes various chemical reactions, including:

Oxidation: This reaction involves the conversion of this compound to its corresponding ketone or carboxylic acid derivatives.

Reduction: Reduction reactions can convert this compound to its alcohol derivatives.

Substitution: this compound can undergo nucleophilic substitution reactions, where the undecanoate ester group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2-) are employed in substitution reactions.

Major Products Formed:

Oxidation: Ketones and carboxylic acids.

Reduction: Alcohols.

Substitution: Various substituted nandrolone derivatives.

Applications De Recherche Scientifique

Clinical Applications

1. Treatment of Anemia and Muscle Wasting

Nandrolone undecylate is commonly used in clinical settings to treat anemia and muscle wasting conditions. It has been shown to stimulate erythropoiesis (red blood cell production) and promote muscle growth, making it beneficial for patients suffering from chronic illnesses such as HIV/AIDS or those undergoing hemodialysis .

2. Osteoporosis Management

Historically, nandrolone was investigated for its potential to treat osteoporosis, particularly in postmenopausal women. It was found to enhance calcium absorption and decrease bone resorption, although it has since been largely replaced by more effective treatments like bisphosphonates .

3. Burn and Trauma Recovery

this compound has been employed in the recovery process following severe burns or trauma. Its anabolic effects can aid in tissue repair and regeneration, promoting faster recovery times .

Sports Medicine

1. Performance Enhancement

In the realm of sports, this compound is often misused for its performance-enhancing effects. Athletes may use it to increase muscle mass, strength, and endurance. However, this use is associated with significant health risks and is banned in competitive sports .

2. Psychological Effects

Research indicates that nandrolone may influence mood and behavior. Chronic administration has been linked to alterations in neurotransmitter systems that could exacerbate anxiety or aggression in some individuals .

Pharmacokinetics

This compound exhibits unique pharmacokinetic properties, including a prolonged half-life due to its undecanoate ester. Studies have shown that after intramuscular injection, peak serum concentrations can vary significantly based on dosage, with a terminal half-life ranging from 7 to 12 days .

Adverse Effects

Despite its therapeutic benefits, this compound is associated with numerous adverse effects:

- Endocrine Disruptions: Users may experience hormonal imbalances leading to conditions such as gynecomastia and infertility .

- Cardiovascular Issues: There are documented cases of vascular damage and increased risk of hypertension associated with nandrolone abuse .

- Psychiatric Disorders: Mood swings, aggression, and depressive symptoms have been reported among users .

Case Studies

Table 1: Summary of Clinical Studies Involving this compound

Mécanisme D'action

Nandrolone undecylate exerts its effects by binding to androgen receptors in target tissues. Upon binding, the receptor-ligand complex undergoes a conformational change, allowing it to enter the nucleus and bind to specific DNA sequences known as hormone response elements. This binding regulates the transcription of genes involved in protein synthesis, leading to increased muscle mass and red blood cell production. This compound also has a high affinity for androgen receptors, which contributes to its potent anabolic effects .

Comparaison Avec Des Composés Similaires

Nandrolone decanoate: Another nandrolone ester with similar anabolic properties but a different ester chain length.

Nandrolone phenylpropionate: A shorter-acting nandrolone ester with a faster onset of action.

Testosterone cypionate: An anabolic steroid with both androgenic and anabolic effects, commonly used in testosterone replacement therapy

Uniqueness of Nandrolone Undecylate: this compound is unique due to its long ester chain, which provides a prolonged duration of action. This allows for less frequent dosing compared to other nandrolone esters. Additionally, this compound has a favorable anabolic-to-androgenic ratio, making it suitable for use in both men and women with fewer androgenic side effects .

Activité Biologique

Nandrolone undecylate, a synthetic derivative of testosterone, is classified as an anabolic androgenic steroid (AAS) and is primarily used in clinical settings for its anabolic effects. This article delves into the biological activity of this compound, focusing on its physiological effects, mechanisms of action, and associated risks based on diverse research findings.

Overview of this compound

This compound is known for its lower androgenic activity compared to testosterone, making it a preferred choice in therapeutic contexts. It is commonly used to treat conditions such as anemia, muscle wasting, and osteoporosis. The compound is administered via intramuscular injection and has a long half-life due to its undecanoate ester.

Nandrolone exerts its effects primarily through the activation of androgen receptors (AR) in various tissues, particularly skeletal muscle. This interaction leads to increased protein synthesis and muscle hypertrophy. The compound also influences various metabolic pathways:

- Lipid Metabolism : Nandrolone has been shown to alter lipid profiles by increasing levels of low-density lipoprotein (LDL) and cholesterol synthesis in the liver .

- Hormonal Regulation : It affects the hypothalamic-pituitary-gonadal (HPG) axis, leading to alterations in testosterone and cortisol levels. Studies indicate that nandrolone can suppress endogenous testosterone production while increasing plasma levels of adrenocorticotropic hormone (ACTH) and corticosterone .

1. Muscle Growth and Strength

This compound is renowned for its ability to promote muscle growth through:

- Hypertrophy : Increases in muscle fiber size are noted with nandrolone use, attributed to enhanced protein synthesis and satellite cell activation .

- Strength Gains : Users typically report significant improvements in strength and recovery times.

2. Effects on Body Composition

Research indicates that nandrolone leads to favorable changes in body composition by reducing fat mass while increasing lean body mass .

3. Cognitive and Behavioral Effects

The impact of nandrolone on cognitive functions has been documented:

- Some studies report impaired memory and cognitive deficits associated with nandrolone treatment .

- Behavioral changes, including aggression and mood alterations, have been observed in animal models following nandrolone administration .

Study 1: Nandrolone Decanoate vs. Testosterone Undecanoate

A comparative study investigated the effects of nandrolone decanoate and testosterone undecanoate on male rats. Results indicated that nandrolone decanoate led to:

- Reduced body weight gain compared to controls.

- Decreased general activity levels.

- Alterations in stress hormone levels, with increased corticosterone noted after treatment .

Study 2: Long-term Effects on Hormonal Axis

A study examining long-term administration of nandrolone revealed significant disruptions in the HPG axis:

- Suppression of endogenous testosterone levels.

- Increased adrenal activity as evidenced by elevated ACTH levels .

Adverse Effects

Despite its therapeutic benefits, this compound is associated with several adverse effects:

- Endocrine Disorders : Users may experience hormonal imbalances leading to conditions such as gynecomastia and infertility due to suppression of natural testosterone production .

- Cardiovascular Risks : Long-term use can lead to cardiovascular issues including hypertension and dyslipidemia .

- Psychiatric Effects : Reports indicate an increase in aggression, mood swings, and other psychological disturbances among users .

Propriétés

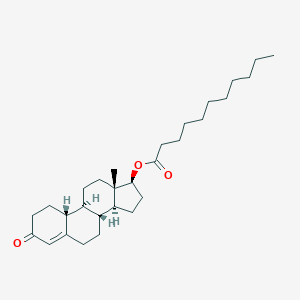

IUPAC Name |

[(8R,9S,10R,13S,14S,17S)-13-methyl-3-oxo-2,6,7,8,9,10,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl] undecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H46O3/c1-3-4-5-6-7-8-9-10-11-28(31)32-27-17-16-26-25-14-12-21-20-22(30)13-15-23(21)24(25)18-19-29(26,27)2/h20,23-27H,3-19H2,1-2H3/t23-,24+,25+,26-,27-,29-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRAAWEGTURLYKP-MVTMSODMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCC(=O)OC1CCC2C1(CCC3C2CCC4=CC(=O)CCC34)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCC(=O)O[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)CC[C@H]34)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H46O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701006644 | |

| Record name | Nandrolone undecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701006644 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

442.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

862-89-5 | |

| Record name | Nandrolone undecanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=862-89-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Nandrolone undecanoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000862895 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nandrolone undecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701006644 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 17β-hydroxyestr-4-en-3-one 17-undecanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.573 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NANDROLONE UNDECYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K64MCF1I9Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.